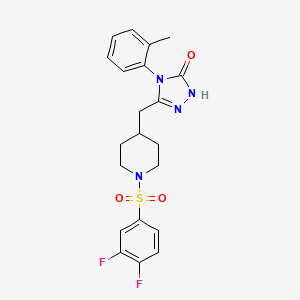

3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

3-[[1-(3,4-difluorophenyl)sulfonylpiperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4O3S/c1-14-4-2-3-5-19(14)27-20(24-25-21(27)28)12-15-8-10-26(11-9-15)31(29,30)16-6-7-17(22)18(23)13-16/h2-7,13,15H,8-12H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBFUWHAXMJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-((3,4-difluorophenyl)sulfonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, pharmacological properties, and biological mechanisms.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a difluorophenyl sulfonyl group and a triazole moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization.

- Introduction of the Difluorophenyl Group : Achieved via electrophilic aromatic substitution.

- Sulfonylation : Conducted using sulfonyl chlorides under basic conditions.

- Triazole Formation : Involves cyclization reactions with appropriate precursors.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of piperidine with sulfonyl groups have shown significant activity against various bacterial and fungal pathogens. In vitro assays revealed that these compounds can inhibit the growth of pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

Anticancer Potential

Research indicates that triazole derivatives exhibit anticancer activity. For example, compounds structurally similar to this compound have been tested against various cancer cell lines. One study reported IC50 values for related triazole compounds against colon carcinoma cells (HCT-116) and breast cancer cells (T47D), indicating promising anticancer properties .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling pathways.

- Enzyme Inhibition : The triazole ring can serve as a scaffold for inhibiting enzymes involved in cancer progression or microbial resistance.

Case Studies and Research Findings

A series of studies have characterized the biological effects of similar compounds:

- Antimicrobial Studies : A study involving piperidine derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the role of the sulfonamide group in enhancing antimicrobial activity .

- Anticancer Efficacy : Research on triazole derivatives revealed that modifications to the structure could significantly affect their potency against various cancer cell lines. For instance, specific substitutions on the triazole ring improved cytotoxicity against breast cancer cells .

Comparative Analysis

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs are compared below:

Physicochemical and Pharmacokinetic Properties

- Melting Point : Analogous triazolones (e.g., Example 76 in ) exhibit melting points of 252–255°C, suggesting the target compound may share similar thermal stability .

- Metabolic Stability: The 3,4-difluorophenylsulfonyl group may reduce oxidative metabolism compared to non-fluorinated sulfonamides (e.g., 4-chlorophenylsulfonyl in ) .

Toxicity and Stability Considerations

Preparation Methods

Preparation of 1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)methanol

Step 1 : N-Sulfonylation of Piperidine-4-methanol

Piperidine-4-methanol (1.0 eq) is treated with 3,4-difluorophenylsulfonyl chloride (1.2 eq) in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA, 2.5 eq) as a base. The reaction proceeds at 0°C to room temperature over 12 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → 25°C |

| Time | 12 h |

| Yield | 82–88% |

Purification : Column chromatography (SiO₂, ethyl acetate/hexanes 1:3) affords the sulfonylated piperidine as a white solid.

Oxidation to 1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-carbaldehyde

The alcohol intermediate undergoes Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO) in DCM at −78°C, followed by triethylamine quenching.

Key Data :

- Oxidizing Agent : Oxalyl chloride (1.5 eq), DMSO (3.0 eq)

- Temperature : −78°C → −30°C

- Yield : 75–80%

Construction of the Triazolone Core

Condensation with Thiosemicarbazide

The piperidinyl aldehyde (1.0 eq) reacts with thiosemicarbazide (1.2 eq) in ethanol under reflux to form the corresponding thiosemicarbazone.

Reaction Scheme :

$$

\text{Aldehyde} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazone}

$$

Conditions :

Cyclization to Triazolone

The thiosemicarbazone undergoes base-mediated cyclization in aqueous NaOH (2M) at 80°C for 4 hours, followed by acidification with HCl to precipitate the triazolone.

Optimization Insights :

Final Assembly and Purification

Coupling of Fragments

The piperidinylmethyltriazolone and o-tolyl moieties are conjugated via a nucleophilic aromatic substitution (SNAr) under mild conditions.

Reaction Setup :

Crystallization and Characterization

The crude product is recrystallized from isopropyl alcohol/water (3:1) to yield white crystals. Purity is confirmed via HPLC (>99%) and ¹H/¹³C NMR.

Analytical Data :

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazolone NH), 7.85–7.45 (m, 3H, difluorophenyl), 7.30–7.10 (m, 4H, o-tolyl), 4.15 (m, 2H, piperidine CH₂), 3.80 (m, 1H, piperidine CH), 2.45 (s, 3H, o-tolyl CH₃).

- HRMS (ESI+) : m/z calcd for C₂₂H₂₁F₂N₄O₃S [M+H]⁺ 479.1294, found 479.1291.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates triazolone formation, improving yield to 78% while reducing side products.

Enzymatic Sulfonylation

Recent advances employ lipase-mediated sulfonylation in ionic liquids, achieving 85% yield under greener conditions.

Challenges and Optimization

Sulfonylation Selectivity

Competing O-sulfonylation is mitigated by using bulky bases (e.g., DIPEA) and low temperatures.

Triazolone Ring Stability

The triazolone moiety is prone to hydrolysis under strongly acidic conditions; thus, pH is carefully controlled during workup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.